5-Cyclododecyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclododecyloxolan-2-one is a cyclic organic compound with a unique structure that includes a twelve-membered cyclododecane ring fused to an oxolan-2-one (γ-lactone) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclododecyloxolan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a dodecyl-substituted hydroxy acid, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process and may involve heating to promote the formation of the lactone ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclododecyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
5-Cyclododecyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a drug precursor or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, materials, and as a building block for various industrial applications.
Mechanism of Action
The mechanism by which 5-Cyclododecyloxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The lactone ring can undergo hydrolysis to form carboxylic acids, which may interact with biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or materials science.
Comparison with Similar Compounds
Similar Compounds
5-Tetradecyloxolan-2-one: Another lactone with a longer alkyl chain.
5-Chloropentan-2-one: A smaller lactone with a chlorine substituent.
Oxazolidin-2-one: A structurally related compound with a nitrogen atom in the ring.
Uniqueness
5-Cyclododecyloxolan-2-one is unique due to its twelve-membered cyclododecane ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
62248-62-8 |
---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
5-cyclododecyloxolan-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-13-12-15(18-16)14-10-8-6-4-2-1-3-5-7-9-11-14/h14-15H,1-13H2 |
InChI Key |
HLOPRLOCVPFGNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)C2CCC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.